molecular formula C6H3ClFNO2 B14851546 5-Chloro-4-fluoronicotinic acid

5-Chloro-4-fluoronicotinic acid

Cat. No.: B14851546
M. Wt: 175.54 g/mol
InChI Key: JWMDPNAUPSJOPA-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoronicotinic acid is an organic compound with the molecular formula C6H3ClFNO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 4 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms into the pyridine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-fluoronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Chloro-4-fluoronicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may interfere with DNA synthesis or protein function, resulting in cytotoxic effects on cancer cells .

Comparison with Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated structure.

    4-Chloronicotinic Acid: A related compound with a chlorine atom at the 4-position but lacking the fluorine atom.

    Nicotinic Acid:

Uniqueness: 5-Chloro-4-fluoronicotinic acid is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.54 g/mol

IUPAC Name

5-chloro-4-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H3ClFNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11)

InChI Key

JWMDPNAUPSJOPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)F)C(=O)O

Origin of Product

United States

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